2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione
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Overview
Description
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione is a chemical compound belonging to the class of triazolopyridines This compound features a triazolopyridine core structure, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving hydrazinopyridine derivatives and suitable aldehydes or ketones[_{{{CITATION{{{_1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the reaction of the triazolopyridine core with piperidine or its derivatives under controlled conditions to introduce the piperidin-1-ylmethyl group[_{{{CITATION{{{1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{BJOC - Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl ...](https://www.beilstein-journals.org/bjoc/articles/15/159).
Thionation: The final step involves converting the corresponding thiol derivative to the thione form using appropriate reagents such as Lawesson's reagent or phosphorus pentasulfide.
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thione group to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and sodium hypochlorite.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties. Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors. Industry: Its unique chemical properties make it valuable in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context, but common targets include enzymes involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-ol
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-amine
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Uniqueness: The presence of the thione group in 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione distinguishes it from its hydroxyl, amine, and carboxylic acid analogs. This group imparts different chemical reactivity and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c17-12-15-9-5-2-6-11(15)13-16(12)10-14-7-3-1-4-8-14/h2,5-6,9H,1,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRIJVWZKIJWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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